4-(4-Amino-1H-pyrazol-1-yl)benzonitrile
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Overview
Description
4-(4-Amino-1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H8N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 4-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Amino-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Amino-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzonitrile: Similar structure but lacks the amino group.
4-(1H-Pyrazol-3-yl)benzonitrile: Differently substituted pyrazole ring.
4-(1H-Pyrazol-5-yl)benzonitrile: Another positional isomer of the pyrazole ring.
Uniqueness
4-(4-Amino-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both the amino group and the nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
1153040-99-3 |
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Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
4-(4-aminopyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-5-8-1-3-10(4-2-8)14-7-9(12)6-13-14/h1-4,6-7H,12H2 |
InChI Key |
BZRBKNBPUFBOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(C=N2)N |
Origin of Product |
United States |
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